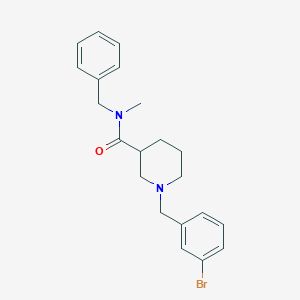![molecular formula C17H18N2O B246922 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole, also known as DMPEI, is a chemical compound that has gained attention in the scientific community for its potential applications in biomedical research. DMPEI belongs to the class of indazole derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole is not fully understood. However, it has been proposed that 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole may exert its antitumor activity through the inhibition of cell proliferation and induction of apoptosis in cancer cells. 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole may also inhibit the migration and invasion of cancer cells by modulating the expression of genes involved in these processes. In addition, 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has also been found to modulate the expression of genes involved in various physiological processes, including cell proliferation, apoptosis, and angiogenesis. In addition, 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has been shown to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has also been found to exhibit low toxicity, making it suitable for in vitro and in vivo studies. However, 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has some limitations for lab experiments. It has poor solubility in water, which may limit its usefulness in certain experimental settings. In addition, the mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole is not fully understood, which may limit its potential applications in certain research areas.
将来の方向性
There are several future directions for the research on 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole. One area of research is to further elucidate the mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole. This may involve studying the effects of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole on specific signaling pathways and gene expression patterns. Another area of research is to explore the potential applications of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole in the treatment of neurodegenerative diseases. This may involve studying the effects of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole on animal models of these diseases. Finally, future research may focus on developing new derivatives of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole with improved solubility and potency.
合成法
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole can be synthesized through a multistep process that involves the reaction of 2,4-dimethylphenol with 2-chloroethylamine hydrochloride to form 2-(2,4-dimethylphenoxy)ethylamine. The resulting compound is then reacted with indazole-3-carboxaldehyde in the presence of a base to yield 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole. The synthesis method of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has been optimized to improve the yield and purity of the final product.
科学的研究の応用
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has been found to have potential applications in biomedical research. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has also been found to inhibit the growth and metastasis of cancer cells in animal models. In addition, 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C17H18N2O |
|---|---|
分子量 |
266.34 g/mol |
IUPAC名 |
1-[2-(2,4-dimethylphenoxy)ethyl]indazole |
InChI |
InChI=1S/C17H18N2O/c1-13-7-8-17(14(2)11-13)20-10-9-19-16-6-4-3-5-15(16)12-18-19/h3-8,11-12H,9-10H2,1-2H3 |
InChIキー |
HGVRQTPNVQYDEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3C=N2)C |
正規SMILES |
CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3C=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)

![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)



![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)



![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)
